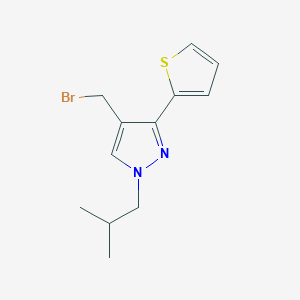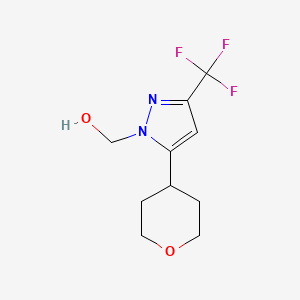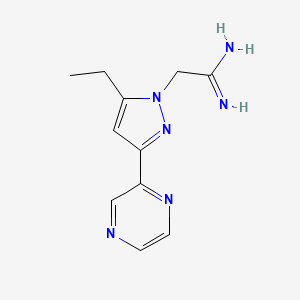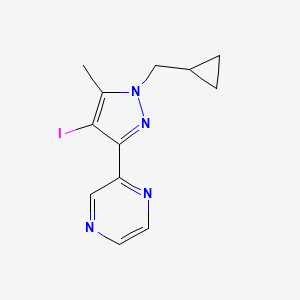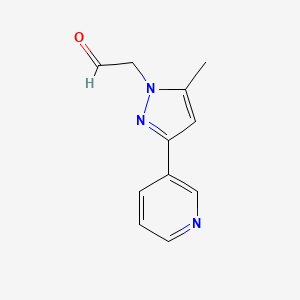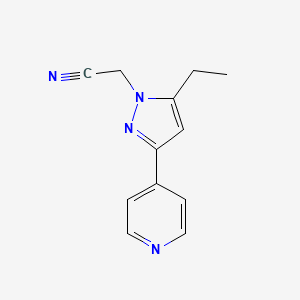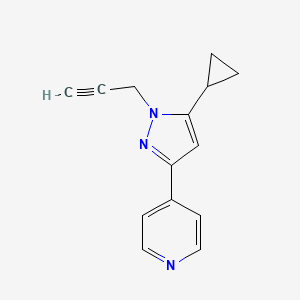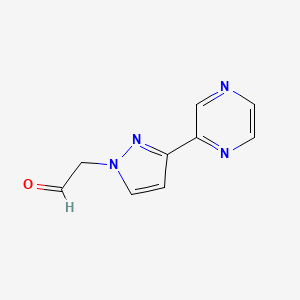
tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
“tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate” is a complex organic compound. It’s closely related to “tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate”, which has a molecular weight of 201.27 . This compound is typically stored at ambient temperature and is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . Its monoisotopic mass is 201.136490 Da .Physical And Chemical Properties Analysis
“tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a solid at room temperature . It has a molecular weight of 201.27 .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Synthesis of Trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring
This research outlines the synthesis of a library of 14 N-substituted pyrrolidine derivatives. These compounds, including trans3-methoxy-4-(1H-1,2,4-triazol-1-yl) pyrrolidin-1-yl) (phenyl)methanone and trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, demonstrate the versatility of incorporating the 1,2,4-triazole motif, known for its significant biological activities, into pyrrolidine derivatives (Prasad et al., 2021).
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
This compound is an important intermediate in the synthesis of biologically active compounds, including crizotinib, a well-known anticancer drug. The study demonstrates a three-step synthesis process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's relevance in drug development (Kong et al., 2016).
Material Science and Catalysis
Highly Active and Efficient Catalysts for Alkoxycarbonylation of Alkenes
A palladium catalyst system, incorporating a related pyrrolidine derivative, is highlighted for its exceptional efficiency in alkoxycarbonylation reactions. This catalyst system is capable of transforming a wide range of alkenes, including sterically hindered and demanding substrates, into esters with excellent yield and selectivity. This application underscores the compound's role in facilitating significant industrial processes in homogeneous catalysis (Dong et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-[[4-(hydroxymethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)17-6-4-5-11(17)8-16-7-10(9-18)14-15-16/h7,11,18H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMUGPDTHORFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




